molecular formula C19H15N3O6S B14936737 methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14936737
M. Wt: 413.4 g/mol
InChI Key: SOLAWKCQTQTXOT-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of furochromen derivatives

Chemical Reactions Analysis

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C19H15N3O6S/c1-8-7-27-13-6-14-11(4-10(8)13)9(2)12(18(24)28-14)5-15(23)20-17-16(19(25)26-3)21-22-29-17/h4,6-7H,5H2,1-3H3,(H,20,23)

InChI Key

SOLAWKCQTQTXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=C(N=NS4)C(=O)OC)C

Origin of Product

United States

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